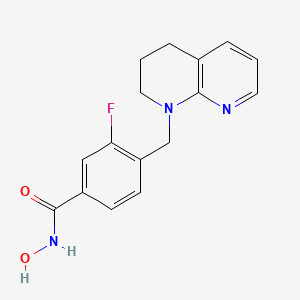

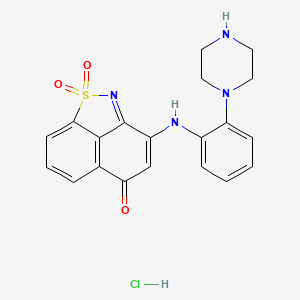

LY-1 closed form

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LY1 es un inhibidor covalente potente, selectivo y que se dirige tanto a la proteasa similar a la papaína (PLpro) como a la proteasa principal (Mpro) del SARS-CoV-2. Ha demostrado alta eficacia en la inhibición de estas proteasas virales, con valores de constante de disociación (Kd) de 1,5 μM para la proteína Mpro C145A y 2,3 μM para la proteína PLpro C111A . LY1 destaca particularmente por su alta selectividad frente a otras cinasas, proteasas humanas y metaloenzimas .

Métodos De Preparación

La síntesis de LY1 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad de la empresa y no se divulgan públicamente. se sabe que LY1 está disponible en diversas cantidades para fines de investigación, lo que indica que se puede producir a escala industrial .

Análisis De Reacciones Químicas

LY1 se somete a diversas reacciones químicas, centrándose principalmente en su interacción con las proteasas virales. Forma enlaces covalentes con los sitios activos de estas proteasas, lo que lleva a su inhibición. Los principales productos formados a partir de estas reacciones son las formas inactivadas de las proteasas virales . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) como solvente y concentraciones específicas de LY1 para lograr los efectos inhibitorios deseados .

Aplicaciones Científicas De Investigación

LY1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la virología, la farmacología y la química medicinal. Su principal aplicación es en el estudio del SARS-CoV-2, donde se ha demostrado que reduce significativamente los niveles de nucleoproteína viral y los niveles de ARN viral en células infectadas . Además, LY1 se ha utilizado en estudios de toxicidad para evaluar su perfil de seguridad, demostrando que no hay cambios significativos en el peso corporal y el consumo de alimentos en modelos animales . Más allá de la virología, la alta selectividad de LY1 lo convierte en una herramienta valiosa para estudiar la inhibición de proteasas y la cinética enzimática en diversos sistemas biológicos .

Mecanismo De Acción

LY1 ejerce sus efectos uniéndose covalentemente a los sitios activos de la PLpro y la Mpro del SARS-CoV-2, inhibiendo así su actividad proteolítica. Esta inhibición impide que el virus procese sus poliproteínas, que son esenciales para la replicación y maduración viral . Los objetivos moleculares de LY1 son los residuos de cisteína en los sitios activos de estas proteasas, y las vías implicadas incluyen la interrupción del procesamiento y la replicación de las proteínas virales .

Comparación Con Compuestos Similares

LY1 es único en su alta selectividad y potencia contra las proteasas del SARS-CoV-2 en comparación con otros compuestos similares. Los compuestos similares incluyen otros inhibidores de proteasas que se dirigen a las proteasas virales, como el nirmatrelvir y el boceprevir. El mecanismo de unión covalente de LY1 y su alta selectividad lo hacen particularmente eficaz en la inhibición de las proteasas del SARS-CoV-2 . Esta singularidad se destaca por sus valores de constante de disociación más bajos y valores de concentración inhibitoria (IC50) más altos en comparación con otros inhibidores .

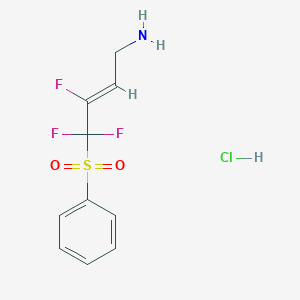

Propiedades

Fórmula molecular |

C20H19ClN4O3S |

|---|---|

Peso molecular |

430.9 g/mol |

Nombre IUPAC |

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one;hydrochloride |

InChI |

InChI=1S/C20H18N4O3S.ClH/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24;/h1-7,12,21-22H,8-11H2;1H |

Clave InChI |

RVXKOLGQSWIVHC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)

![2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)

![(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861938.png)

![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)

![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)